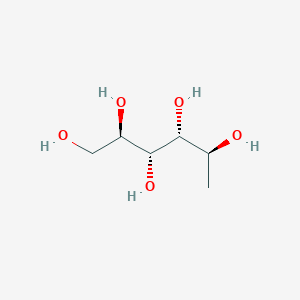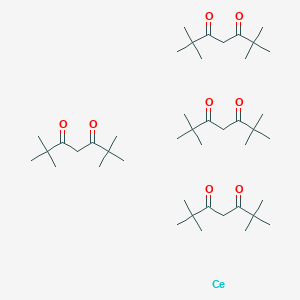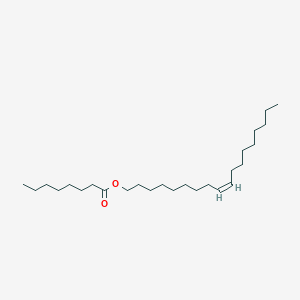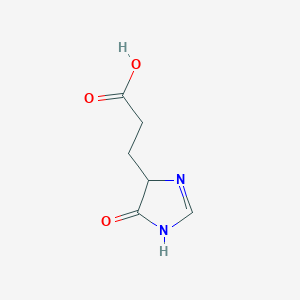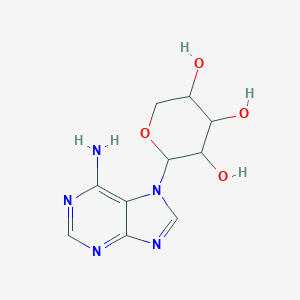
1-Naphthyl stearate
Overview
Description
RO 2433, also known as PSI-6206, is a deaminated derivative of PSI-6130. It is a potent and selective inhibitor of the hepatitis C virus NS5B polymerase. This compound has been extensively studied for its antiviral properties, particularly against the hepatitis C virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
RO 2433 is synthesized through the deamination of PSI-6130. The synthetic route involves the conversion of PSI-6130 to RO 2433 under specific reaction conditions. The process typically includes the use of deaminating agents and controlled reaction environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of RO 2433 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
RO 2433 undergoes various chemical reactions, including:
Oxidation: RO 2433 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: RO 2433 can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of RO 2433. These products have been studied for their potential biological activities and applications .
Scientific Research Applications
RO 2433 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of nucleoside analogs and their chemical properties.
Biology: Studied for its antiviral properties, particularly against the hepatitis C virus.
Medicine: Investigated for its potential use in antiviral therapies, especially for hepatitis C.
Industry: Used in the development of antiviral drugs and as a reference standard in quality control processes .
Mechanism of Action
RO 2433 exerts its effects by inhibiting the hepatitis C virus NS5B polymerase. The compound is metabolized in human hepatocytes to its triphosphate form, which then inhibits RNA synthesis by the hepatitis C virus polymerase. This inhibition prevents the replication of the virus, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
PSI-6130: The parent compound of RO 2433, known for its potent antiviral properties.
PSI-7409: The triphosphate analog of RO 2433, which also inhibits the hepatitis C virus NS5B polymerase.
PSI-7851: The phosphoramidate prodrug of PSI-6206 monophosphate, developed for its antiviral properties .
Uniqueness
RO 2433 is unique due to its specific mechanism of action and its ability to inhibit the hepatitis C virus NS5B polymerase. Its deaminated structure differentiates it from other similar compounds, providing distinct pharmacokinetic and metabolic profiles .
Properties
IUPAC Name |
naphthalen-1-yl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-28(29)30-27-23-19-21-25-20-17-18-22-26(25)27/h17-23H,2-16,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDJPQHLSHHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404885 | |
| Record name | 1-Naphthyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15806-44-7 | |
| Record name | 1-Naphthalenyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15806-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


